molecular formula C10H22O B2722878 2,5,5-Trimethylheptan-1-ol CAS No. 2013114-76-4

2,5,5-Trimethylheptan-1-ol

Cat. No.: B2722878
CAS No.: 2013114-76-4
M. Wt: 158.285
InChI Key: XIFPTQIWXRIYDE-UHFFFAOYSA-N
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Description

2,5,5-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethylheptan-1-ol can be achieved through several methods. One common approach involves the reduction of 2,5,5-Trimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to achieve the reduction.

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form 2,5,5-Trimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned, the ketone form can be reduced back to the alcohol using reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: 2,5,5-Trimethylheptan-1-one

    Reduction: this compound

    Substitution: 2,5,5-Trimethylheptyl chloride

Scientific Research Applications

2,5,5-Trimethylheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be utilized in the study of metabolic pathways involving branched-chain alcohols.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethylheptan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its effects on metabolic pathways and enzyme activity are areas of active research.

Comparison with Similar Compounds

  • 2,5,5-Trimethylhexan-1-ol
  • 2,5,5-Trimethylheptane
  • 2,5,5-Trimethylhexane

Comparison: 2,5,5-Trimethylheptan-1-ol is unique due to its specific branching and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 2,5,5-Trimethylheptane lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Properties

IUPAC Name

2,5,5-trimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPTQIWXRIYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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